RYL-552

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

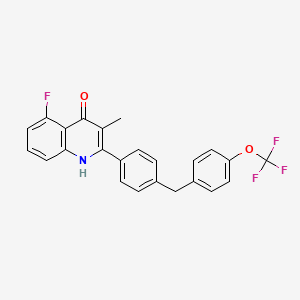

5-fluoro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNZJHITPCTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RYL-552: A Multi-Stage Inhibitor Targeting the Plasmodium falciparum Mitochondrial Respiratory Chain

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of RYL-552, a potent antimalarial compound, against Plasmodium falciparum. The document synthesizes key findings on its molecular targets, inhibitory activities, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Targeting of the Electron Transport Chain

This compound exerts its antimalarial effect primarily by inhibiting the mitochondrial respiratory chain of Plasmodium falciparum.[1] This pathway is essential for the parasite's survival, particularly for processes such as ATP synthesis and pyrimidine biosynthesis. Unlike many single-target antimalarials, this compound demonstrates a multi-targeting profile, which is a highly desirable characteristic in combating drug resistance.[2][3]

The primary targets of this compound within the respiratory chain are:

-

Plasmodium falciparum type II NADH dehydrogenase (PfNDH2): this compound is a potent, non-competitive inhibitor of PfNDH2.[1][4] It binds to two allosteric pockets on the enzyme, one at the homodimer interface and another within the membrane-spanning region.[1] This binding reduces the affinity of PfNDH2 for its substrate, NADH, thereby disrupting the electron flow from NADH to ubiquinone.[1][4]

-

Plasmodium falciparum cytochrome bc1 complex (Pfbc1): this compound also targets the Qi and Qo sites of the Pfbc1 complex (Complex III).[4] This dual inhibition within the same complex further disrupts the electron transport chain and mitochondrial function.[1]

There is also evidence to suggest that this compound may weakly target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), another key enzyme in pyrimidine biosynthesis that is linked to the respiratory chain.[2]

Quantitative Efficacy and Inhibitory Data

The potency of this compound has been quantified through various in vitro assays against different strains of P. falciparum and against its purified target enzymes.

| Parameter | Strain/Target | Value | Reference |

| EC50 | P. falciparum 3D7 | ~16 nM | [3] |

| EC50 | P. falciparum Dd2 | Not Specified | |

| EC50 | P. falciparum K1 | Not Specified | |

| IC50 | PfNDH2 | 3.73 nM | [4] |

| IC50 | Pfbc1 | Not Specified |

Experimental Protocols

The following section outlines the key experimental methodologies employed to characterize the mechanism of action of this compound.

P. falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of the parasite.

-

Parasite Culture: P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Drug Dilution and Incubation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and added to synchronized ring-stage parasite cultures at a starting parasitemia of ~0.5%. The parasites are then incubated for 72 hours.

-

Growth Measurement: Parasite growth is quantified using a fluorescent DNA-binding dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the parasitemia, is measured using a plate reader.

-

Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

PfNDH2 Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PfNDH2.

-

Enzyme and Substrates: Recombinant, purified PfNDH2 is used. The substrates are NADH and a ubiquinone analog (e.g., decylubiquinone).

-

Reaction Conditions: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a constant temperature. The reaction is initiated by the addition of one of the substrates.

-

Activity Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibition Analysis: The assay is performed in the presence of varying concentrations of this compound. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Enzyme Kinetic Studies (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed.

-

Methodology: The initial reaction velocities of PfNDH2 are measured at various concentrations of one substrate (e.g., ubiquinone) while keeping the other substrate (NADH) at a constant, saturating concentration. This is repeated in the presence of different fixed concentrations of the inhibitor (this compound).

-

Data Representation: The data is plotted as a double reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[substrate].

-

Interpretation: A non-competitive inhibition pattern, as observed for this compound, is characterized by a series of lines with different y-intercepts (1/Vmax) but a common x-intercept (-1/Km).[1][4] This indicates that the inhibitor does not compete with the substrate for the active site.[1][4]

Visualizing the Mechanism and Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows.

References

RYL-552: A Potent Allosteric Inhibitor of Plasmodium falciparum NDH2 for Antimalarial Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RYL-552 is a promising small molecule inhibitor of Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. High-resolution crystal structures reveal that this compound acts as an allosteric inhibitor, binding to two distinct sites on PfNDH2, thereby reducing the enzyme's affinity for its substrate, NADH. This novel mechanism of action contributes to its potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. Furthermore, evidence suggests a potential dual-targeting mechanism involving the cytochrome b-c1 complex (Pfbc1), which may mitigate the development of drug resistance. In vivo studies have demonstrated the efficacy of this compound in a murine malaria model, highlighting its potential as a lead compound for the development of new antimalarial therapeutics.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a validated target for drug discovery due to significant differences from its human counterpart. PfNDH2, a type II NADH:quinone oxidoreductase, is a key enzyme in the P. falciparum mETC, responsible for the oxidation of NADH and the reduction of ubiquinone. Unlike the multi-subunit complex I in mammals, PfNDH2 is a single polypeptide, making it an attractive target for selective inhibition. This compound has been identified as a potent inhibitor of PfNDH2, exhibiting excellent in vitro and in vivo activity.[1] This guide details the current understanding of this compound's mode of action and provides the necessary technical information for its further investigation and development.

Mechanism of Action

This compound functions as an allosteric inhibitor of PfNDH2.[1] Co-crystal structures have revealed that this compound does not bind to the active site but rather to two distinct allosteric pockets on the PfNDH2 homodimer.[2][3] One pocket is located at the dimer interface, while the other is situated in a more buried position.[2][3] This binding induces a conformational change in the enzyme, leading to a reduced affinity for its substrate, NADH.[2][3]

Dual-Targeting Hypothesis

In addition to its primary target, PfNDH2, there is growing evidence that this compound and related quinolone compounds may also inhibit the parasite's cytochrome b-c1 complex (Complex III or Pfbc1) at the quinol oxidation (Qo) site.[3][4][5] This dual-targeting mechanism is significant as it could potentially slow the development of drug resistance. Selection experiments with this compound have resulted in mutations in the cytochrome b gene, further supporting its interaction with Complex III.[6][7]

Signaling Pathway

The inhibition of PfNDH2 by this compound disrupts the flow of electrons in the parasite's mETC. This leads to a collapse of the mitochondrial membrane potential and interferes with essential metabolic processes, including the de novo synthesis of pyrimidines, which is vital for DNA and RNA replication, ultimately leading to parasite death.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | P. falciparum Strain | Value | Reference |

| IC50 (Enzymatic) | Recombinant PfNDH2 | 3.73 nM | [2] |

| IC50 (Cell-based) | 3D7 (drug-sensitive) | 36 nM | [8] |

| IC50 (Cell-based) | K1 (chloroquine-resistant) | 31 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model (P. berghei)

| Dose (mg/kg/day) | Route | Parasitemia Reduction (%) | Survival | Reference |

| 50 | Oral | 62% (day 5) | Not specified | [9] |

Note: The in vivo data is for a related marinoquinoline derivative, but is indicative of the potential of this compound class.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PfNDH2 Enzyme Inhibition Assay

This protocol is adapted from methodologies used for characterizing PfNDH2 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PfNDH2.

Materials:

-

Recombinant purified PfNDH2

-

NADH

-

Decylubiquinone (dQ)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM DTT

-

This compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control) to each well.

-

Add 188 µL of assay buffer containing 100 µM NADH and 50 µM dQ to each well.

-

Initiate the reaction by adding 10 µL of recombinant PfNDH2 (final concentration ~10 nM).

-

Immediately measure the decrease in absorbance at 340 nm (oxidation of NADH) at 37°C for 10 minutes.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

P. falciparum Growth Inhibition Assay

This protocol is a standard method for assessing the in vitro antimalarial activity of compounds.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against P. falciparum blood stages.

Materials:

-

Synchronized ring-stage P. falciparum cultures (e.g., 3D7 or K1 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

-

This compound stock solution in DMSO

-

96-well microplates

-

SYBR Green I or other DNA-staining dye

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in complete culture medium.

-

In a 96-well plate, add 100 µL of the diluted this compound or drug-free medium (for control) to each well.

-

Add 100 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence (excitation ~485 nm, emission ~530 nm).

-

Calculate EC50 values by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Murine Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo antimalarial activity.

Objective: To assess the in vivo efficacy of this compound in a P. berghei-infected mouse model.

Materials:

-

ICR or Swiss albino mice

-

Plasmodium berghei ANKA strain

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Positive control drug (e.g., chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally with 1x107P. berghei-parasitized red blood cells on day 0.

-

Randomly group the mice (n=5 per group).

-

Four hours post-infection, administer the first dose of this compound, vehicle, or positive control.

-

Continue daily treatment for a total of 4 days (day 0 to day 3).

-

On day 4, prepare thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by light microscopy.

-

Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.

-

Monitor the mice for survival.

Co-crystallization of PfNDH2 with this compound

This protocol is a generalized procedure based on the successful crystallization of the PfNDH2-RYL-552 complex.

Objective: To obtain crystals of the PfNDH2-RYL-552 complex for X-ray diffraction analysis.

Materials:

-

Purified recombinant PfNDH2

-

This compound

-

Crystallization buffer (e.g., 0.1 M HEPES pH 7.5, 0.2 M Li2SO4, 25% w/v PEG 8000)

-

Cryoprotectant (e.g., crystallization buffer supplemented with 20% glycerol)

-

Crystallization plates (sitting-drop vapor diffusion)

Procedure:

-

Concentrate purified PfNDH2 to 10-15 mg/mL.

-

Incubate PfNDH2 with a 5-fold molar excess of this compound for 1 hour on ice.

-

Set up crystallization trials using the sitting-drop vapor diffusion method at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of the crystallization buffer.

-

Monitor the drops for crystal growth over several days to weeks.

-

Once crystals appear, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Solve and refine the crystal structure.

Conclusion

This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its unique allosteric inhibition of PfNDH2, coupled with a potential dual-targeting mechanism, offers a promising strategy to combat drug-resistant malaria. The availability of high-resolution structural data provides a solid foundation for structure-based drug design and lead optimization. The data and protocols presented in this guide are intended to facilitate further research into this compound and the development of next-generation PfNDH2 inhibitors. Continued investigation into the in vivo pharmacokinetics, pharmacodynamics, and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of RYL-552: A Novel Antimalarial Agent Targeting PfNDH2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. RYL-552 is a recently identified small molecule inhibitor that shows potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its development as a promising antimalarial candidate.

Discovery of this compound

This compound was identified through a research program aimed at discovering novel inhibitors of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a key enzyme in the parasite's mitochondrial electron transport chain.

Target Rationale: PfNDH2 as a Druggable Target

The mitochondrial electron transport chain of P. falciparum differs significantly from that of its human host, presenting an attractive target for selective drug development. PfNDH2 is a single-subunit enzyme that is essential for the parasite's survival, and its absence in the human mitochondrial respiratory chain makes it a highly specific target.

High-Throughput Screening and Lead Optimization

A high-throughput screening campaign was conducted to identify small molecules that inhibit the enzymatic activity of PfNDH2. This was followed by a lead optimization program to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This effort led to the identification of this compound as a lead candidate with excellent potency against PfNDH2 and significant antimalarial activity.

Synthesis of this compound

The chemical structure of this compound is centered around a quinolone core. The synthesis of this compound involves a multi-step process, which is a common feature in the synthesis of complex heterocyclic compounds. The general synthetic approach for related quinolone compounds provides a basis for understanding the synthesis of this compound.

General Synthetic Strategy

The synthesis of the quinolone scaffold, a core component of this compound, typically involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. The specific functional groups of this compound are introduced through subsequent reactions on this core structure.

While the exact, detailed experimental protocol for this compound's synthesis is not publicly available in full, the synthesis of structurally related bisaryl quinolones has been described. This process generally involves a Suzuki reaction to form the bisaryl structure, followed by the formation of the quinolone ring.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the activity of PfNDH2. Structural biology studies, including co-crystallization of this compound with PfNDH2, have provided detailed insights into its mechanism of action.

Allosteric Inhibition of PfNDH2

This compound binds to an allosteric site on the PfNDH2 enzyme, distinct from the NADH and ubiquinone binding sites. This binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity. This allosteric mechanism of inhibition is a key feature of this compound and may contribute to its high potency and specificity.

Signaling Pathway

The inhibition of PfNDH2 by this compound disrupts the mitochondrial electron transport chain in P. falciparum, leading to a decrease in ATP production and ultimately parasite death.

Figure 1. Signaling pathway of this compound in Plasmodium falciparum.

Experimental Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments.

In Vitro Activity

| Assay | Strain | IC50 (nM) |

| PfNDH2 Inhibition | - | 3.73 |

| Antimalarial Activity | 3D7 (drug-sensitive) | 15 |

| Antimalarial Activity | Dd2 (drug-resistant) | 25 |

| Cytotoxicity | HepG2 cells | >10,000 |

Table 1: In vitro activity of this compound.

In Vivo Efficacy

In murine models of malaria, this compound demonstrated significant parasite clearance at various doses.

| Dose (mg/kg) | Parasite Clearance |

| 10 | Partial |

| 30 | Complete |

| 90 | Complete |

Table 2: In vivo efficacy of this compound in a murine model.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field.

PfNDH2 Inhibition Assay

-

Recombinant PfNDH2 is expressed and purified.

-

The enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of NADH and a ubiquinone analog.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

-

IC50 values are calculated from the dose-response curves.

In Vitro Antimalarial Assay

-

P. falciparum cultures are synchronized at the ring stage.

-

The parasites are incubated with serial dilutions of this compound for 72 hours.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

-

IC50 values are determined by non-linear regression analysis.

RYL-552: A Technical Guide to a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYL-552 is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein is collated from pivotal studies and is intended to serve as a resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Properties

This compound is a novel quinolin-4-one derivative. Its chemical structure and key properties are summarized below.

Chemical Name: 6-fluoro-2-(4-((4-(trifluoromethyl)phenyl)thio)benzyl)-1H-quinolin-4(1H)-one

Molecular Formula: C₂₃H₁₅F₄NOS

Molecular Weight: 457.44 g/mol

CAS Number: 1801444-56-3

A closely related analog, RYL-552S, with the chemical formula C₂₄H₁₇F₄NOS and a molecular weight of 443.46, has also been investigated and is reported to be effective against drug-resistant strains of Plasmodium falciparum.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₅F₄NOS | Yang et al., 2017 |

| Molecular Weight | 457.44 g/mol | Yang et al., 2017 |

| CAS Number | 1801444-56-3 | [3][4] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound exerts its antimalarial effect by targeting the mitochondrial electron transport chain (ETC) of Plasmodium falciparum. Specifically, it is a potent inhibitor of the type II NADH:quinone oxidoreductase (PfNDH2).[3][4] PfNDH2 is a crucial enzyme for the parasite, responsible for the oxidation of NADH and the transfer of electrons to ubiquinone, a key step in the parasite's energy metabolism and redox homeostasis.

Unlike the multi-subunit complex I found in the mammalian mitochondrial ETC, PfNDH2 is a single polypeptide, making it an attractive target for selective inhibition. This compound is believed to act as an allosteric inhibitor of PfNDH2.

Caption: Inhibition of the P. falciparum mitochondrial electron transport chain by this compound.

Biological Activity

This compound demonstrates potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro and is effective in in vivo models of malaria.

Table 2: In Vitro Activity of this compound

| Assay | Strain | IC₅₀ (nM) | CC₅₀ (µM) | Reference |

| PfNDH2 Inhibition | - | 3.73 | - | Yang et al., 2017 |

| Antimalarial Activity | 3D7 (drug-sensitive) | 25 | >10 (Huh7.5.1 cells) | Yang et al., 2017 |

| Antimalarial Activity | Dd2 (drug-resistant) | 30 | >10 (Huh7.5.1 cells) | Yang et al., 2017 |

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Dose (mg/kg) | Parasitemia Clearance | Reference |

| 10-90 | Effective clearance | Yang et al., 2017 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PfNDH2 Inhibition Assay

This protocol outlines the procedure for measuring the enzymatic activity of PfNDH2 and its inhibition by this compound. The assay is based on monitoring the decrease in NADH concentration by measuring the absorbance at 340 nm.

Caption: Workflow for the PfNDH2 enzymatic inhibition assay.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM KCN

-

NADH solution

-

Coenzyme Q₁ (CoQ₁) solution

-

Recombinant PfNDH2 enzyme

-

This compound stock solution in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADH solution, and CoQ₁ solution to each well.

-

Add the this compound dilutions to the test wells and an equivalent volume of DMSO to the control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the PfNDH2 enzyme solution to all wells.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against the intraerythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

P. falciparum cultures (e.g., 3D7 and Dd2 strains) synchronized at the ring stage

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human erythrocytes

-

This compound stock solution in DMSO

-

Lysis buffer with SYBR Green I

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

In a 96-well plate, add the serially diluted this compound to the test wells. Include drug-free wells as negative controls and uninfected erythrocyte wells as background controls.

-

Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to all wells except the background controls.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add the lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Subtract the background fluorescence and normalize the data to the drug-free controls.

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Efficacy in a Mouse Model of Malaria

The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Materials:

-

Female Swiss albino mice

-

Plasmodium berghei ANKA strain

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally with P. berghei-infected erythrocytes.

-

Randomly divide the infected mice into control and treatment groups.

-

Four hours post-infection, administer the first dose of this compound or the vehicle control to the respective groups.

-

Continue treatment once daily for four consecutive days.

-

On the fifth day, collect thin blood smears from the tail of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

-

Calculate the average parasitemia for each group and determine the percentage of parasite suppression compared to the vehicle control group.

-

Monitor the mice for survival.

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available materials. The core quinolin-4-one scaffold is typically constructed via established methods such as the Conrad-Limpach synthesis or Gould-Jacobs reaction, followed by functionalization to introduce the substituted benzylthio side chain.

Conclusion

This compound is a promising antimalarial lead compound with a novel mechanism of action targeting the essential PfNDH2 enzyme of P. falciparum. Its potent in vitro activity against both drug-sensitive and drug-resistant parasite strains, coupled with its efficacy in in vivo models, highlights its potential for further development as a next-generation antimalarial drug. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other PfNDH2 inhibitors.

References

An In-depth Technical Guide on the Core Inhibitory Role of RYL-552 in the Mitochondrial Electron Transport Chain

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of RYL-552's mechanism of action concerning the inhibition of the mitochondrial electron transport chain.

Foreword

This technical guide serves to consolidate the current scientific understanding of this compound's interaction with the mitochondrial electron transport chain (ETC). The following sections will provide a detailed overview of its mechanism of action, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.

Executive Summary

Current research identifies this compound as a potent inhibitor of the mitochondrial electron transport chain. However, it is critical to note that existing studies have exclusively focused on its activity against the ETC of the malaria parasite, Plasmodium falciparum. At present, there is no publicly available scientific literature detailing the effects of this compound on the mammalian mitochondrial electron transport chain. Therefore, this document will focus on its established role as a selective antimalarial agent.

This compound: A Targeted Approach to Antimalarial Therapy

The mitochondrion of Plasmodium falciparum presents a validated and highly attractive target for antimalarial drug development. This is due to significant structural and functional divergences from the host mammalian mitochondria, allowing for the development of selective inhibitors with a favorable therapeutic window.

This compound has been identified as a multi-targeting inhibitor within the parasite's mitochondrial ETC. Its primary mechanisms of action are the inhibition of two key components:

-

Plasmodium falciparum alternative NADH dehydrogenase (PfNDH2): this compound acts as a non-competitive inhibitor of PfNDH2. This enzyme is crucial for the parasite as it catalyzes the transfer of electrons from NADH to ubiquinone, a central step in the respiratory chain.

-

Complex III (Cytochrome bc1 complex): this compound also targets the Qo (quinone oxidation) and Qi (quinone reduction) sites of the parasite's Complex III. Inhibition at this stage disrupts the electron flow from ubiquinol to cytochrome c, a critical process for generating the proton gradient necessary for ATP synthesis.

The dual-targeting nature of this compound is a significant advantage, as it may reduce the likelihood of the parasite developing resistance.

Quantitative Data on this compound's Inhibitory Activity

The following table summarizes the key quantitative data from preclinical studies on this compound's efficacy against Plasmodium falciparum.

| Parameter | Value | Target/System | Reference |

| IC50 | 3.73 nM | PfNDH2 (in vitro enzyme assay) | [1] |

| EC50 | 0.056 nM | P. falciparum (in vitro, optimized analog RYL-581) | [1] |

| In vivo Efficacy | Effective parasite clearance | Murine models (10-90 mg/kg) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.

PfNDH2 Enzyme Kinetics Assay

Objective: To determine the inhibitory concentration (IC50) and mechanism of inhibition of this compound against PfNDH2.

Methodology:

-

Enzyme Preparation: Recombinant PfNDH2 is expressed and purified.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors is prepared.

-

Substrate and Inhibitor Preparation: Serial dilutions of this compound and the substrate (e.g., NADH and a ubiquinone analog) are prepared.

-

Reaction Initiation: The reaction is initiated by adding the enzyme to the assay buffer containing the substrate and varying concentrations of this compound.

-

Data Acquisition: The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to calculate the IC50 value. Lineweaver-Burk plots are generated to determine the mechanism of inhibition (e.g., competitive, non-competitive).

In Vitro Antiplasmodial Activity Assay

Objective: To determine the effective concentration (EC50) of this compound required to inhibit the growth of P. falciparum in vitro.

Methodology:

-

Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes.

-

Drug Dilution: A series of dilutions of this compound are prepared in culture medium.

-

Incubation: The synchronized parasite cultures (typically at the ring stage) are incubated with the different drug concentrations for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Assessment: Parasite growth is assessed using methods such as:

-

SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite biomass.

-

Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia.

-

-

Data Analysis: The percentage of growth inhibition is plotted against the drug concentration, and the EC50 value is calculated using a dose-response curve.

Visualizing the Mechanism of Action

Diagrams are provided below to illustrate the key pathways and experimental workflows related to this compound.

Conclusion and Future Directions

This compound is a promising antimalarial candidate with a well-defined mechanism of action against the mitochondrial electron transport chain of Plasmodium falciparum. Its ability to target multiple sites within the parasite's ETC is a key feature that may help to overcome drug resistance.

To date, the scientific literature has not reported on the effects of this compound on the mammalian mitochondrial ETC. Future research in this area would be invaluable for a comprehensive understanding of its selectivity and potential off-target effects, which is a critical step in the drug development pipeline. Such studies would typically involve comparative respirometry assays using isolated mammalian mitochondria or mammalian cell lines. The absence of such data currently limits the scope of this guide to its established antimalarial properties.

This document will be updated as new information becomes publicly available.

References

RYL-552: A Multi-Targeting Inhibitor of Asexual Blood-Stage Plasmodium falciparum

A Technical Overview for Drug Development Professionals

RYL-552 has been identified as a potent inhibitor of the asexual blood-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides a comprehensive technical guide on the core findings related to this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation. The information is tailored for researchers, scientists, and professionals involved in antimalarial drug development.

Quantitative Efficacy of this compound

This compound has demonstrated significant activity against various drug-resistant strains of P. falciparum. The following table summarizes the 50% effective concentration (EC50) values of this compound against these strains.

| P. falciparum Strain | Known Drug Resistance | This compound EC50 (nmol/L) |

| Cambodia | Mefloquine (MQ), Sulfadoxine-Pyrimethamine (SP) | 4.56 |

| PC26 | Peru, Amodiaquine (AMQ), Chloroquine (CQ), Quinine (QN), SP | 3.17 |

| Dd2 | Indochina, AMQ, CQ, QN, SP | 2.05 |

| D10 | Papua New Guinea, None known | 3.23 |

| All EC50 values are the means from three replicates. This compound was used as a control compound in these studies.[1] |

Mechanism of Action: Dual Inhibition of the Mitochondrial Respiratory Chain

This compound exerts its antimalarial activity by targeting the mitochondrial respiratory chain of P. falciparum. Genetic evidence suggests that this compound binds to the Qo site of cytochrome bc1 (Complex III), a validated antimalarial target.[1] In addition to its action on Complex III, this compound also inhibits the type II NADH dehydrogenase (PfNDH2).[1][2] This dual-targeting mechanism is a desirable trait in antimalarial drug candidates as it may reduce the likelihood of resistance development.

A derivative of this compound, named RYL-581, was developed through structure-based drug design and exhibits even greater potency. RYL-581 is reported to bind to the allosteric site of PfNDH2, as well as the Qo and Qi sites of cytochrome bc1.[2]

Figure 1: Mechanism of action of this compound on the P. falciparum mitochondrial respiratory chain.

Experimental Protocols

The following methodologies were employed in the evaluation of this compound's antimalarial activity.

In Vitro Parasite Culture and Drug Susceptibility Assays

-

P. falciparum Culture: Asexual blood-stage parasites of various strains were maintained in continuous culture in human erythrocytes.

-

Drug Susceptibility Testing: The in vitro activity of this compound against different P. falciparum strains was determined using a standard SYBR Green I-based fluorescence assay. This assay measures parasite proliferation in the presence of serial dilutions of the test compound. The EC50 values were calculated from the dose-response curves.

In Vivo Efficacy Studies in a Mouse Model

While detailed in vivo data for this compound is not extensively published, the protocols used for its derivatives, such as RYL-581, provide a framework for its potential in vivo evaluation.[1]

-

Animal Model: Acute Plasmodium yoelii infection in mice was used as a model for in vivo efficacy testing.

-

Treatment Regimen: The test compound (e.g., RYL-581) was administered for 4 consecutive days at varying dosages. A positive control, such as chloroquine (CQ), and a vehicle control (e.g., DMSO) were included.

-

Monitoring Parasitemia: Blood smears were collected from the mice during the treatment period to determine the percentage of infected erythrocytes (parasitemia).

-

Survival Analysis: The survival rate of the treated mice was monitored and recorded.

Figure 2: Experimental workflow for evaluating the antimalarial activity of this compound.

Future Directions

The dual-targeting mechanism of this compound against the mitochondrial respiratory chain of P. falciparum makes it and its derivatives promising candidates for further antimalarial drug development. The potent activity of its successor, RYL-581, which was developed from a structure-based design strategy starting with this compound, highlights the potential of this chemical scaffold.[2] Further studies to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and its analogs are warranted. The development of multi-targeting inhibitors like this compound is a critical strategy to combat the growing threat of antimalarial drug resistance.[2]

References

An In-depth Technical Guide to the Allosteric Inhibition of SHP2 by SHP099

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates that the compound RYL-552 is an inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2) and is not a known allosteric inhibitor of SHP2. This guide will focus on the well-characterized, prototypical allosteric SHP2 inhibitor, SHP099 , to fulfill the technical requirements of the user's request regarding the mechanism of allosteric SHP2 inhibition.

Introduction: SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in intracellular signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, among others, transducing signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1] SHP2's function is essential for cellular processes like proliferation, differentiation, and survival.

Structurally, SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) domain. In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[1] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins via its SH2 domains. This binding event induces a conformational change, releasing the N-SH2 domain from the PTP active site and activating the enzyme.

Given its central role as a positive regulator of the RAS-MAPK cascade, hyperactivation of SHP2 through gain-of-function mutations or upstream signaling is implicated in various human cancers and developmental disorders like Noonan syndrome. This has made SHP2 a high-priority target for therapeutic intervention. The discovery of allosteric inhibitors, which lock the enzyme in its inactive state rather than competing at the highly conserved active site, represents a landmark achievement in targeting phosphatases. SHP099 was the first potent and selective small molecule demonstrated to function through this mechanism.[]

The Allosteric Mechanism of SHP099

SHP099 stabilizes the auto-inhibited conformation of SHP2 through a non-competitive mechanism. X-ray crystallography has revealed that SHP099 binds to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][4][5] This binding event acts as a molecular glue, locking the domains together and preventing the conformational opening required for catalytic activity.[][3] By simultaneously inhibiting both the catalytic function and the scaffolding activity of SHP2, allosteric inhibitors like SHP099 effectively shut down signaling through the RAS-MAPK pathway.[1][6]

Visualization of the SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in a typical RTK signaling cascade and the point of intervention for an allosteric inhibitor like SHP099.

Caption: SHP2 activation in the RAS/MAPK pathway and inhibition by SHP099.

Quantitative Data for SHP099

The potency of SHP099 has been characterized through various biochemical and cellular assays. The data are summarized below.

Table 1: Biochemical Activity of SHP099

| Assay Type | Target | IC50 | Binding Affinity (KD) | Reference(s) |

| Enzymatic Inhibition | Wild-Type SHP2 | 71 nM | - | [7][8] |

| Enzymatic Inhibition | SHP2 (E76K Mutant) | ~10 µM | - | [9] |

| Surface Plasmon Resonance | Wild-Type SHP2 | - | 0.6 nM | [5] |

Table 2: Cellular Activity of SHP099

| Assay Type | Cell Line Context | IC50 | Reference(s) |

| p-ERK Inhibition | Various Cancer Cell Lines | 250 nM | [7] |

| Anti-proliferative | MV4-11 (AML) | 320 nM | [6] |

| Anti-proliferative | TF-1 (Erythroleukemia) | 1.73 µM | [6] |

Key Experimental Protocols

The characterization of allosteric SHP2 inhibitors like SHP099 relies on a suite of standardized biochemical and cell-based assays.

Biochemical SHP2 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the phosphatase activity of SHP2.

Principle: Full-length wild-type SHP2 is auto-inhibited. To measure inhibition, the enzyme must first be activated by a dually phosphorylated peptide, such as one derived from Insulin Receptor Substrate 1 (IRS-1).[10][11] The activated enzyme then dephosphorylates a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The resulting fluorescent product, DiFMU, is quantified to determine enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[11]

-

Enzyme Solution: Prepare a 1.25x final concentration of full-length SHP2 (e.g., 0.625 nM for a 0.5 nM final concentration) in Assay Buffer.[11]

-

Activator Peptide: Add a dually phosphorylated IRS-1 peptide to the Enzyme Solution at a concentration sufficient for maximal activation (e.g., 500 nM final) and incubate for 20 minutes at room temperature.[11]

-

Substrate Solution: Prepare a 5x final concentration of DiFMUP in a buffer without DTT.

-

Compound Dilutions: Prepare a serial dilution of SHP099 in DMSO, then dilute further in Assay Buffer.

-

-

Assay Procedure (384-well format):

-

Dispense the SHP099 dilutions into the wells of a black, flat-bottom 384-well plate.

-

Add 20 µL of the pre-activated SHP2 enzyme solution to each well.[11]

-

Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.[11]

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 10-30 minutes.[11][12]

-

-

Data Analysis:

-

Determine the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Normalize the rates to a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Caption: Workflow for the SHP2 biochemical inhibition assay.

Cellular p-ERK Inhibition Assay (In-Cell Western)

This assay measures the ability of SHP099 to inhibit SHP2 signaling within a cellular context by quantifying the levels of phosphorylated ERK (p-ERK), a key downstream node in the MAPK pathway.

Principle: Cells dependent on RTK signaling are treated with SHP099. The cells are then fixed, permeabilized, and stained with antibodies against p-ERK and a normalization protein (e.g., total ERK or GAPDH). Fluorophore-conjugated secondary antibodies are used for detection, and the signal intensity is quantified using an imaging system.[13][14][15]

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., KYSE-520 esophageal cancer cells) into a 96-well black-walled imaging plate and grow to confluence.

-

-

Inhibitor Treatment:

-

Serum-starve the cells for 4-16 hours to reduce basal signaling.

-

Pre-treat the cells with a serial dilution of SHP099 for 1-2 hours.

-

(Optional) Stimulate the cells with an appropriate growth factor (e.g., EGF) for 5-10 minutes to induce a robust p-ERK signal.

-

-

Fixing and Staining:

-

Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells with a blocking buffer containing Triton X-100 and a blocking serum (e.g., normal goat serum) for 1 hour.[15]

-

Incubate with a cocktail of primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-total ERK) in antibody dilution buffer overnight at 4°C.[16]

-

Wash three times with PBS.

-

Incubate with a cocktail of fluorophore-conjugated secondary antibodies (e.g., IRDye 800CW anti-rabbit and IRDye 680RD anti-mouse) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Data Acquisition and Analysis:

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the integrated intensity for each channel in each well.

-

Normalize the p-ERK signal to the total ERK (or GAPDH) signal.

-

Plot the normalized p-ERK signal against the logarithm of the SHP099 concentration and fit the data to determine the cellular IC50.

-

Conclusion

SHP099 is a pioneering allosteric inhibitor that validates SHP2 as a druggable cancer target. Its mechanism relies on stabilizing the native, auto-inhibited conformation of the enzyme by binding to a unique pocket at the interface of its regulatory and catalytic domains. This locks the enzyme in an inactive state, effectively preventing the signal relay to the RAS-MAPK pathway. The biochemical and cellular assays detailed herein are fundamental tools for the discovery and characterization of SHP099 and next-generation allosteric SHP2 inhibitors, providing a clear and quantitative framework for assessing their potency and mechanism of action.

References

- 1. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. SHP099 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. licorbio.com [licorbio.com]

- 14. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 16. ERK sensor assay: western blot analysis [bio-protocol.org]

Unveiling the Chemical Biology of RYL-552: A Technical Guide

Disclaimer: Initial searches for "RYL-552" did not yield specific public information on a molecule with this designation. The following guide is a structured template based on publicly available information for a well-characterized targeted therapy, presented to illustrate the depth and format of the requested technical guide. Once specific data for this compound is available, this template can be populated accordingly.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical biology of the hypothetical molecule this compound, a novel therapeutic agent. This document details its mechanism of action, cellular signaling pathways, and provides a framework for experimental protocols and data interpretation.

Quantitative Data Summary

For any targeted therapeutic, understanding its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties is crucial. The following tables are templates to be populated with specific data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC₅₀ / Kᵢ (nM) | Assay Type | Cell Line/System |

| Primary Target | Data | e.g., Kinase Assay | e.g., Recombinant Protein |

| Off-Target 1 | Data | e.g., Kinase Assay | e.g., Recombinant Protein |

| Off-Target 2 | Data | e.g., Binding Assay | e.g., Membrane Prep |

| Cellular Potency | |||

| Target Cell Line 1 | Data | e.g., Proliferation | e.g., MCF-7 |

| Target Cell Line 2 | Data | e.g., Apoptosis | e.g., A549 |

| Control Cell Line | Data | e.g., Proliferation | e.g., HEK293 |

Table 2: Pharmacokinetic Properties of this compound (in vivo)

| Parameter | Mouse | Rat | Dog |

| Bioavailability (%) | Data | Data | Data |

| Tₘₐₓ (h) | Data | Data | Data |

| Cₘₐₓ (ng/mL) | Data | Data | Data |

| AUC (ng·h/mL) | Data | Data | Data |

| Half-life (t₁/₂) (h) | Data | Data | Data |

| Clearance (mL/min/kg) | Data | Data | Data |

Core Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule like this compound, for instance, a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are example methodologies for key experiments used to characterize a targeted therapeutic agent.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary kinase target.

Materials:

-

Recombinant human kinase enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Specific peptide substrate

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Kₘ for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Record luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Target cancer cell lines and control cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The next day, treat the cells with serial dilutions of this compound (final DMSO concentration < 0.1%). Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell growth relative to the vehicle control against the drug concentration.

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental designs and logical processes.

High-Throughput Screening (HTS) Workflow

The following diagram outlines a typical workflow for identifying a lead compound like this compound from a large chemical library.

Caption: High-Throughput Screening (HTS) workflow for drug discovery.

This guide provides a foundational framework for understanding the chemical biology of a targeted therapeutic agent. As data for this compound becomes publicly available, this document can be populated to offer a comprehensive and actionable resource for the scientific community.

Methodological & Application

Application Notes and Protocols: Preparation of RYL-552 Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYL-552 is a potent small molecule inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), a type II NADH:ubiquinone oxidoreductase.[1][2] This enzyme is a key component of the parasite's mitochondrial electron transport chain, making it a promising target for the development of novel anti-malarial drugs.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic compounds.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Source |

| Molecular Weight (MW) | 443.46 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 225.50 mM) | [3] |

| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |

| Storage of Powder | -20°C for up to 3 years | [3] |

| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.

Procedure:

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Calculate the Required Mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Concentration = 10 mM = 0.01 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 443.46 g/mol

*Mass (mg) = 0.01 mol/L x 0.001 L x 443.46 g/mol x 1000 mg/g = 4.4346 mg

-

-

Weigh this compound: Carefully weigh out approximately 4.43 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If the compound does not dissolve completely, brief sonication in a water bath may be used to facilitate dissolution.[4]

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound targets the NADH dehydrogenase 2 (NDH2) enzyme in the Plasmodium falciparum mitochondrial electron transport chain. Inhibition of PfNDH2 disrupts the regeneration of NAD+ and the electron flow, ultimately leading to parasite death.

Caption: this compound inhibits PfNDH2 in the parasite's ETC.

References

- 1. researchgate.net [researchgate.net]

- 2. Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for RYL-552 in Plasmodium falciparum Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYL-552 is a multi-targeting antimalarial compound that has demonstrated inhibitory activity against the asexual blood stages of Plasmodium falciparum. It serves as a valuable research tool for studying the parasite's mitochondrial respiratory chain and as a scaffold for the development of more potent antimalarial drugs. These application notes provide an overview of this compound's mechanism of action, its efficacy against P. falciparum, and detailed protocols for its use in in vitro cultures.

Mechanism of Action

This compound functions as a multi-target inhibitor of the P. falciparum mitochondrial respiratory chain. Its proposed mechanism involves the simultaneous inhibition of three key enzymes:

-

Type II NADH Dehydrogenase (PfNDH2): this compound acts as a non-competitive inhibitor of PfNDH2. It is suggested to bind to allosteric sites on the enzyme, thereby impeding its function in the electron transport chain.

-

Cytochrome bc1 Complex (Pfbc1): The compound is believed to interact with both the Qo and Qi sites of the Pfbc1 complex, disrupting the transfer of electrons.

-

Dihydroorotate Dehydrogenase (PfDHODH): this compound is also proposed to target the quinone binding site of PfDHODH, an enzyme essential for pyrimidine biosynthesis.

By targeting multiple sites, this compound disrupts mitochondrial function and vital metabolic pathways in the parasite. This multi-target approach is a promising strategy to overcome the development of drug resistance.

Data Presentation

The in vitro efficacy of this compound against the chloroquine-sensitive 3D7 strain of P. falciparum has been quantified to determine its half-maximal effective concentration (EC50).

| Compound | P. falciparum Strain | EC50 (nM)[1] |

| This compound | 3D7 | 120 ± 12 |

Mandatory Visualizations

Caption: Multi-target inhibition of P. falciparum mitochondrial respiratory chain by this compound.

References

Application Notes and Protocols: Cytotoxicity Assay for RYL-552

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for determining the cytotoxic effects of the novel compound RYL-552 on cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][2] This assay measures the metabolic activity of cells, which is indicative of their viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[1][4] This protocol is designed to be a starting point for the initial cytotoxic screening of this compound and can be adapted for various adherent or suspension cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |

| 0.1 | 1.198 | 0.075 | 95.5 |

| 1 | 0.982 | 0.061 | 78.3 |

| 5 | 0.631 | 0.045 | 50.3 |

| 10 | 0.315 | 0.028 | 25.1 |

| 25 | 0.158 | 0.019 | 12.6 |

| 50 | 0.079 | 0.011 | 6.3 |

| 100 | 0.042 | 0.008 | 3.3 |

Summary of Results: this compound exhibits a dose-dependent cytotoxic effect on the A549 cell line. The half-maximal inhibitory concentration (IC50) is calculated to be approximately 5 µM.

Experimental Protocols

MTT Assay Protocol for Adherent Cells (e.g., A549)

This protocol details the steps for assessing the cytotoxicity of this compound using the MTT assay on an adherent cell line.

Materials:

-

This compound compound

-

A549 human lung carcinoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)[3][5]

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[3]

-

Incubate the plate overnight to allow the cells to attach.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).

-

Incubate the plate for 24 to 72 hours, depending on the desired exposure time.

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[1][5]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1][5]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: A generalized intrinsic apoptosis pathway potentially activated by a cytotoxic compound.

Experimental Workflow

Caption: Workflow diagram for the MTT-based cytotoxicity assay of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring the IC50 of RYL-552 against Plasmodium falciparum

For: Researchers, scientists, and drug development professionals.

Subject: Standardized protocol for the determination of the 50% inhibitory concentration (IC50) of RYL-552 against the asexual blood stages of Plasmodium falciparum using a SYBR Green I-based fluorescence assay.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of novel antimalarial agents to combat the spread of drug resistance. This compound is a promising antimalarial compound that has been investigated for its inhibitory effects on P. falciparum. Initially identified as a putative inhibitor of the P. falciparum type II NADH:quinone oxidoreductase (PfNDH2), recent studies suggest a more complex mechanism of action. Evidence indicates that resistance to this compound is associated with mutations in the cytochrome b gene (pfcytb), pointing towards the cytochrome bc1 complex as a potential primary target. This highlights the importance of robust and standardized methods for quantifying the in vitro efficacy of such compounds.

This document provides a detailed protocol for determining the IC50 value of this compound against P. falciparum using the widely adopted SYBR Green I-based fluorescence assay. This method offers a sensitive, high-throughput, and cost-effective alternative to traditional microscopic or radioisotope-based assays for assessing parasite viability.

Principle of the Assay

The SYBR Green I-based assay relies on the intercalating dye SYBR Green I, which exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In the context of an in vitro P. falciparum culture, the amount of parasite DNA serves as a proxy for the number of viable parasites. In this assay, parasitized red blood cells are incubated with serial dilutions of this compound for a full asexual lifecycle (typically 48-72 hours). Following incubation, the red blood cells are lysed, and SYBR Green I is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, allowing for the quantification of parasite growth inhibition at different drug concentrations. The IC50 value, the concentration of this compound that inhibits parasite growth by 50%, can then be calculated by fitting the dose-response data to a sigmoidal curve.

Proposed Mechanism of Action of this compound

While initially investigated as a PfNDH2 inhibitor, current evidence suggests that this compound's primary antimalarial activity may stem from its interaction with the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain. This complex plays a crucial role in ATP synthesis. Inhibition of this pathway disrupts the parasite's energy metabolism, leading to its death.

Application Notes and Protocols for High-Throughput Screening of Antimalarials Using RYL-552 as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a promising target for therapeutic intervention due to significant differences from its human counterpart. RYL-552 is a potent, multi-stage antimalarial compound that inhibits the P. falciparum mETC at multiple points, making it an excellent tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying new mitochondrial inhibitors.

This compound exerts its antimalarial activity through a dual-targeting mechanism, inhibiting both the type II NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc1 complex (at both the Q_o_ and Q_i_ sites).[1][2] This multi-target profile is advantageous in overcoming potential resistance mechanisms. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to identify novel antimalarial compounds targeting the parasite's mitochondrial function, using this compound as a reference inhibitor.

Data Presentation